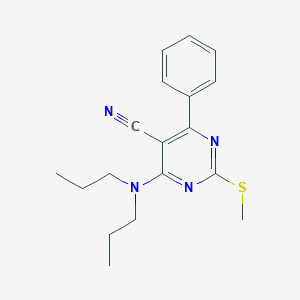![molecular formula C18H20N2O5S B253979 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide, commonly known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research for over three decades. E-64 has been found to have a significant impact on a variety of biochemical and physiological processes, making it an important tool for understanding the mechanisms of action of various enzymes and proteins.
Mechanism of Action
E-64 works by irreversibly binding to the active site of cysteine proteases, preventing them from carrying out their normal functions. This inhibition can have a significant impact on various biochemical and physiological processes, including protein degradation, cell signaling, and immune response.
Biochemical and Physiological Effects:
E-64 has been found to have a variety of biochemical and physiological effects, including the inhibition of proteolysis, the induction of apoptosis, and the modulation of immune response. It has also been found to have a significant impact on the activity of various enzymes and proteins, including cathepsins, calpains, and caspases.
Advantages and Limitations for Lab Experiments
E-64 has several advantages for use in lab experiments, including its high specificity for cysteine proteases, its irreversibility of inhibition, and its ability to penetrate cell membranes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving E-64, including the development of more selective cysteine protease inhibitors, the investigation of its potential therapeutic applications, and the exploration of its impact on various physiological processes. Additionally, further studies are needed to fully understand the mechanisms of action of E-64 and its potential impact on human health.
Synthesis Methods
E-64 can be synthesized through a multistep process that involves the reaction of various chemicals, including ethyl 2-oxoacetate, phenylacetic acid, and 2-ethoxyaniline. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Scientific Research Applications
E-64 has been widely used in scientific research to study the mechanisms of action of various enzymes and proteins. It has been found to be particularly effective in inhibiting cysteine proteases, which are enzymes that play a critical role in a variety of physiological processes, including digestion, apoptosis, and immune response.
properties
Product Name |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
|---|---|
Molecular Formula |
C18H20N2O5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O5S/c1-2-25-16-11-7-6-10-15(16)20-18(22)13-26(23,24)12-17(21)19-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
HJRKCVXBHANEKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)